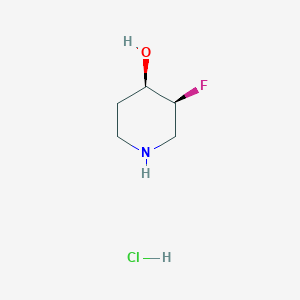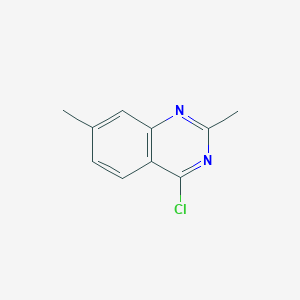
5-Bromo-2-iodo-4-(trifluoromethyl)pyridine
Descripción general
Descripción
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is a chemical compound used according to manufacturer’s directions . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients . 5-Bromo-2-iodopyridine can be used in the synthesis of 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution, 5-bromo-2-pyridylzinc iodide via treatment with active zinc in tetrahydrofuran, and 5-bromo-2-(trifluoromethyl)pyridine via halogen/trifluoromethyl displacement reaction .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-iodo-4-(trifluoromethyl)pyridine is represented by the formula C6H3BrF3IN .Chemical Reactions Analysis
The chemical reactions involving this compound include its use in the synthesis of 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution, 5-bromo-2-pyridylzinc iodide via treatment with active zinc in tetrahydrofuran, and 5-bromo-2-(trifluoromethyl)pyridine via halogen/trifluoromethyl displacement reaction .Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Density functional theory (DFT) has been used for its structural optimization, vibrational frequency analysis, and chemical shift calculations. This compound exhibits non-linear optical (NLO) properties and has been analyzed using time-dependent DFT methods (Vural & Kara, 2017).
Functionalization and Metalations
The compound has been used in regioexhaustive functionalization processes. Different halogen-substituted variants, like 2-bromo-4-(trifluoromethyl)pyridine and 2-iodo-4-(trifluoromethyl)pyridine, have been selectively deprotonated and subsequently carboxylated, demonstrating its versatility in organic synthesis (Cottet et al., 2004).
Application in Synthesis of Novel Compounds
In organic synthesis, 5-Bromo-2-iodo-4-(trifluoromethyl)pyridine has been utilized for generating novel compounds. For example, it has been used in the synthesis of functionalized pyridines via Suzuki cross-coupling reactions. These pyridine derivatives exhibit potential biological activities and have been studied using DFT methods (Ahmad et al., 2017).
Antimicrobial and DNA Interaction Studies
The antimicrobial activities of derivatives of this compound have been tested, and its interaction with DNA has been monitored. These studies provide insights into its potential applications in biological and pharmaceutical research (Vural & Kara, 2017).
Synthesis of Pyridine-Based Derivatives
Efficient methodologies have been developed using this compound for synthesizing various pyridine-based derivatives. These derivatives are useful in the development of new pharmaceuticals and chemicals with diverse applications (Song et al., 2004).
Safety and Hazards
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It is harmful in contact with skin and if swallowed, medical attention should be sought immediately .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-iodo-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPFWMOQMCKMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268458 | |
| Record name | 5-Bromo-2-iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443792-54-8 | |
| Record name | 5-Bromo-2-iodo-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443792-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodo-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

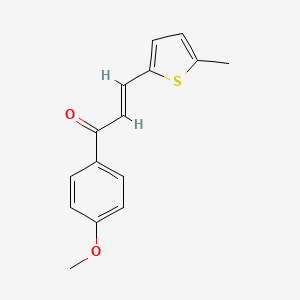
![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)
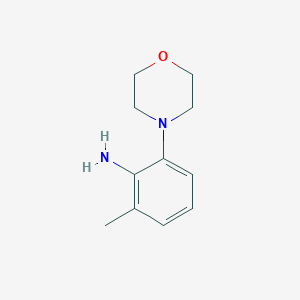

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B3103501.png)
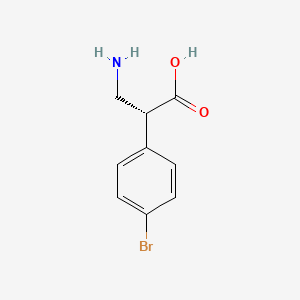
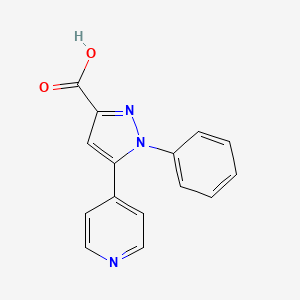
![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B3103510.png)
![tert-Butyl 8-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3103518.png)
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3103527.png)
